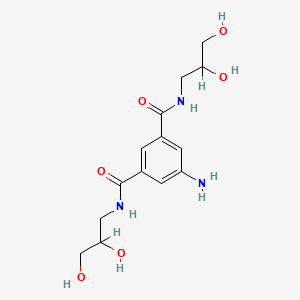

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

描述

5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: is a chemical compound with the molecular formula C14H21N3O6. It is known for its applications in the synthesis of iodinated contrast agents used in medical imaging . This compound is characterized by the presence of an amino group attached to the central carbon of the benzene ring and two dihydroxypropyl groups attached to the nitrogens of the amide groups .

属性

IUPAC Name |

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZGAPXHJKSZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998140 | |

| Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76820-35-4 | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76820-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076820354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLI7KW8WA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide involves the reaction of isophthalic acid derivatives with 2,3-dihydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods: In industrial settings, the compound is produced in large quantities using a continuous process. This involves the iodination of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide with iodine chloride, followed by purification steps to remove impurities .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of acylated or alkylated derivatives.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is primarily utilized as a reagent in the synthesis of iodinated derivatives, such as iodinated 5-(acylamino)-1,3-benzenedicarboxamides. This synthesis is significant for developing diagnostic agents used in medical imaging.

Case Study: Synthesis of Iodinated Contrast Agents

- Objective : To synthesize iodinated contrast agents for enhanced imaging in medical diagnostics.

- Methodology : The compound undergoes iodination to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

- Outcome : The synthesized iodinated compounds demonstrated improved solubility and stability, making them suitable for clinical use in X-ray imaging .

Pharmaceutical Applications

Intermediate in Drug Production

ABA is a key intermediate in the production of non-ionic X-ray contrast agents like iodixanol and iohexol. These agents are widely used in medical imaging due to their favorable properties.

| Compound | Role | Application |

|---|---|---|

| Iodixanol | Non-ionic contrast agent | X-ray imaging |

| Iohexol | Non-ionic contrast agent | CT scans |

Case Study: Purification Process

- Objective : To improve the purity of ABA prior to its iodination.

- Methodology : A novel purification method was developed to remove impurities such as ABA monomethylester and dimer.

- Outcome : The refined process resulted in higher yields of pure ABA, enhancing the efficiency of drug synthesis .

Biological Research Applications

Biochemical Studies

The compound plays a significant role in various biochemical assays due to its unique chemical properties. It has been tested for antimicrobial activity and cytotoxicity against cancer cell lines.

In Vitro Studies

- Antimicrobial Activity : Studies revealed that ABA derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations.

- Cytotoxicity Tests : MTT assays indicated that some derivatives have IC50 values in the micromolar range, suggesting potential as anticancer agents.

Metabolic Pathways and Pharmacokinetics

Research indicates that this compound interacts with various enzymes and cofactors, influencing metabolic pathways crucial for cellular function.

Key Findings

- The compound's solubility suggests good bioavailability, which is essential for therapeutic applications.

- Its interaction with cellular components can lead to significant changes in gene expression and metabolic activity .

Industrial Applications

ABA is also explored for its potential use in producing various industrial chemicals and materials due to its favorable chemical properties.

作用机制

The mechanism by which 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide exerts its effects involves its interaction with molecular targets in the body. The compound’s dihydroxypropyl groups facilitate its solubility and distribution in biological systems, enhancing its efficacy as a contrast agent . The iodination process increases its radiopacity, making it suitable for imaging applications .

相似化合物的比较

Iohexol: A non-ionic, water-soluble contrast agent used in radiographic imaging.

Ioversol: Another non-ionic contrast agent with similar applications.

Iodixanol: Known for its use in diagnostic X-ray procedures.

Uniqueness: 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide is unique due to its specific structure, which allows for efficient iodination and high solubility in water. This makes it particularly effective in producing high-quality imaging contrast .

生物活性

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, also known as ABA, is a compound of significant interest due to its applications in medicinal chemistry, particularly as an intermediate in the synthesis of non-ionic X-ray contrast agents like iohexol and iodixanol. This article explores the biological activity of ABA, focusing on its biochemical properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its two hydroxyl groups and an amine functional group, contributing to its reactivity and solubility in water. Its structure facilitates interactions with various biological molecules, making it a versatile reagent in chemical synthesis and biological assays.

Biochemical Pathways

ABA acts primarily as a reagent in organic synthesis. It is involved in the synthesis of iodinated compounds, which are crucial for medical imaging. The compound's mechanism includes:

- Enzyme Interaction : ABA can bind to enzymes and proteins, influencing their activity. This interaction can either inhibit or activate specific biochemical pathways.

- Cell Signaling : By affecting cell signaling pathways, ABA may alter gene expression and cellular metabolism, which are vital for maintaining homeostasis within cells .

Pharmacokinetics

The pharmacokinetic profile of ABA indicates good bioavailability due to its water solubility. This property enhances its potential for systemic distribution when administered in therapeutic contexts. Studies suggest that ABA's stability under physiological conditions allows it to exert prolonged effects on target cells .

Cellular Effects

Research indicates that ABA influences various cellular processes:

- Gene Expression : It modulates gene expression related to metabolic pathways and stress responses.

- Metabolic Pathways : ABA interacts with key metabolic enzymes, potentially affecting the levels of metabolites critical for cellular functions .

Dosage Effects

The effects of ABA vary significantly with dosage:

- Low Doses : At lower concentrations, ABA may facilitate beneficial biochemical processes.

- High Doses : Conversely, higher doses have been associated with cytotoxic effects in some studies, highlighting the need for careful dosage management in therapeutic applications .

Case Studies

Several studies have explored the biological activity of ABA:

- Antimicrobial Properties : Research has indicated that derivatives of ABA exhibit antimicrobial activity, making them suitable for applications in biomedical textiles to prevent microbial growth .

- X-ray Contrast Agents : The synthesis of non-ionic X-ray contrast agents from ABA has been extensively studied. These agents are crucial for enhancing imaging quality in medical diagnostics .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Applications | Notes |

|---|---|---|---|

| This compound | Enzyme interaction; Gene expression modulation | X-ray contrast agents | Intermediate for iodinated compounds |

| 5-Amino-N,N'-bis(3-(diethylamino)propyl)isophthalamide | Potential therapeutic properties; Protein binding | Organic synthesis | Investigated for biological interactions |

| 5-Amino-N,N'-bis(2-hydroxyethyl)isophthalamide | Antimicrobial activity | Biomedical textiles | Effective against microbial growth |

常见问题

Q. What are the established synthetic routes for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, and how can purification challenges be addressed?

Methodological Answer: Synthesis typically involves amidation of isophthalic acid derivatives with 2,3-dihydroxypropylamine under controlled pH (8–10) and temperature (60–80°C). A critical purification step is azeotropic distillation using solvents like toluene or ethanol to remove residual water, ensuring high product purity . Post-synthesis, column chromatography (silica gel, methanol/chloroform gradient) is recommended for isolating the compound from byproducts.

Q. Which analytical techniques are suitable for characterizing this compound, given limited physicochemical data?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the amine and dihydroxypropyl substituents, referencing coupling patterns for stereochemical analysis.

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) to assess purity and detect degradation products.

- Thermogravimetric Analysis (TGA) : Determine thermal stability due to the lack of reported melting/boiling points .

Q. How can researchers validate the compound’s structure when reference standards are unavailable?

Methodological Answer:

- Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., iodinated derivatives like those in pharmacopeial standards ).

- Synthetic Intermediates : Characterize intermediates (e.g., 5-nitro precursors) to confirm reaction pathways.

- X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry .

Advanced Research Questions

Q. What strategies address solubility limitations in aqueous and organic matrices for pharmacological studies?

Methodological Answer:

- Co-Solvent Systems : Test DMSO/water mixtures (≤10% DMSO) for in vitro assays, ensuring minimal solvent interference.

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the amine site to enhance aqueous solubility, inspired by modifications in iodinated contrast agents .

- Cyclodextrin Complexation : Evaluate β-cyclodextrin inclusion complexes to improve bioavailability .

Q. How can structural modifications optimize this compound’s pharmacokinetic properties for biomedical applications?

Methodological Answer:

- Iodination : Introduce iodine atoms at the 2,4,6-positions of the benzene ring, as seen in related triiodinated isophthalamides used in X-ray contrast agents . Validate radiochemical stability via accelerated aging studies.

- Chelation Moieties : Incorporate diethylenetriaminepentaacetic acid (DTPA) derivatives for potential use in metal-ion chelation therapies .

Q. What experimental designs resolve contradictions in stability data across different studies?

Methodological Answer:

- Factorial Design : Use a 2 factorial approach to isolate variables (e.g., pH, temperature, light exposure) affecting stability .

- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and UV conditions, monitoring degradation via LC-MS.

- Interlaboratory Comparisons : Collaborate with multiple labs to standardize protocols and reconcile discrepancies in stability profiles .

Q. How can researchers link this compound’s mechanism of action to broader pharmacological theories?

Methodological Answer:

- Receptor Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to investigate interactions with biological targets (e.g., glycoproteins or ion channels).

- Computational Modeling : Perform molecular docking simulations using software like AutoDock Vina, referencing structural data from related benzamide derivatives .

- Pathway Analysis : Integrate omics data (transcriptomics/proteomics) to identify downstream effects, aligning with frameworks for drug-receptor theory .

Methodological Notes

- Data Gaps : Physicochemical properties (e.g., melting point, solubility) are absent in public databases; experimental determination via DSC and shake-flask methods is critical .

- Quality Control : Adhere to pharmacopeial guidelines (e.g., USP32) for impurity profiling, using HPLC-UV at 254 nm for quantification .

- Safety Protocols : While toxicity data are lacking, assume handling under BSL-2 conditions due to structural similarities to aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。